benzyl N-(1-oxa-7-azaspiro[3.5]nonan-2-ylmethyl)carbamate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(1-oxa-7-azaspiro[3.5]nonan-2-ylmethyl)carbamate typically involves the reaction of benzyl chloroformate with 1-oxa-7-azaspiro[3.5]nonane-2-methanamine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle large quantities of reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(1-oxa-7-azaspiro[3.5]nonan-2-ylmethyl)carbamate can undergo various chemical reactions, including:
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
Benzyl N-(1-oxa-7-azaspiro[3.5]nonan-2-ylmethyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzyl N-(1-oxa-7-azaspiro[3.5]nonan-2-ylmethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in modulating neurotransmitter systems and inflammatory pathways .
Comparison with Similar Compounds
Properties
Molecular Formula |
C16H22N2O3 |
---|---|
Molecular Weight |
290.36 g/mol |
IUPAC Name |
benzyl N-(1-oxa-7-azaspiro[3.5]nonan-2-ylmethyl)carbamate |
InChI |
InChI=1S/C16H22N2O3/c19-15(20-12-13-4-2-1-3-5-13)18-11-14-10-16(21-14)6-8-17-9-7-16/h1-5,14,17H,6-12H2,(H,18,19) |
InChI Key |
FYQABYHUKYQSQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CC(O2)CNC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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